molecular formula C3H6F3NO2S B1360358 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide CAS No. 28048-17-1

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

Cat. No.: B1360358
CAS No.: 28048-17-1
M. Wt: 177.15 g/mol
InChI Key: GSIWUFBWQIELGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide can be synthesized through the reaction of trifluoromethanesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different sulfonyl derivatives .

Scientific Research Applications

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, making it a strong electron-withdrawing group. This property influences its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions and participate in various catalytic processes .

Comparison with Similar Compounds

  • N,N-dimethyltrifluoromethanesulfonamide
  • Trifluoromethanesulfonyl chloride
  • Trifluoromethanesulfonamide

Comparison: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is unique due to its combination of the trifluoromethyl group and the dimethylamino group. This combination imparts high flame resistance and unique reactivity compared to similar compounds. For example, N,N-dimethyltrifluoromethanesulfonamide lacks the trifluoromethyl group, which significantly alters its chemical properties and applications .

Properties

IUPAC Name

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIWUFBWQIELGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182325
Record name N,N-Dimethyltrifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28048-17-1
Record name AI 3-10742
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyltrifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-trifluoromethanesulfonamide
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